2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid

Description

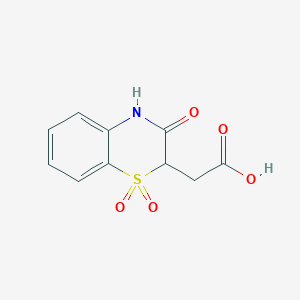

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid is a heterocyclic compound featuring a benzothiazine core modified with three oxo groups (at positions 1, 1, and 3) and an acetic acid substituent at position 2. The benzothiazine ring system is a sulfur- and nitrogen-containing bicyclic structure, where the sulfur atom adopts a hexavalent oxidation state (λ⁶), as indicated by the "1lambda6" notation . This oxidation state enhances the compound’s electrophilic character and influences its reactivity.

The compound is cataloged as a building block for chemical synthesis (CAS No. MDLMFCD30531616) with molecular formula C₆H₁₁NaO₃S and molecular weight 154.14 g/mol .

Properties

IUPAC Name |

2-(1,1,3-trioxo-4H-1λ6,4-benzothiazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)17(8,15)16/h1-4,8H,5H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNNVTRKSKWKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2(=O)=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

o-(2-Methyl-2,3-dihydro-3-oxo-1,4-benzothiazin-2-yl)acetic Acid (Compound 6)

- Structure : Contains a benzothiazine ring with one oxo group (position 3) and a methyl substituent at position 2. The acetic acid group is attached to position 2 .

- Physical Properties :

- Key Differences : The absence of two additional oxo groups reduces its electrophilicity compared to the target compound.

2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid

- Structure : Features a benzothiazine ring with two oxo groups (positions 1 and 1), a trifluorobenzyl substituent, and an exocyclic double bond conjugated to the acetic acid group .

- Crystallographic Data :

- Key Differences : The trifluorobenzyl group enhances lipophilicity, while the exocyclic double bond alters conjugation patterns.

Heterocyclic Analogues with Varied Cores

2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)acetic Acid

2-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)acetic Acid

- Structure: A monocyclic thiazolidine ring with two oxo groups and an acetic acid substituent .

- Molecular Formula: C₅H₉NO₄S (MW = 179.2 g/mol)

Substituent Variations in Related Acids

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Combines a thiazole ring with a benzoic acid group .

- Physical Properties :

- Key Differences : The benzoic acid group (vs. acetic acid) increases aromaticity and may enhance binding to aromatic receptors.

Comparative Data Tables

Table 1: Physical and Structural Properties

Biological Activity

2-(1,1,3-Trioxo-4H-1lambda6,4-benzothiazin-2-yl)acetic acid (CAS Number: 689281-03-6) is a compound that belongs to the benzothiazine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the areas of anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 255.25 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities.

| Property | Value |

|---|---|

| CAS Number | 689281-03-6 |

| Molecular Formula | |

| Molecular Weight | 255.25 g/mol |

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazines exhibit significant anti-inflammatory properties. A study on related compounds suggests that the presence of specific substituents on the benzothiazine ring can enhance anti-inflammatory effects. For instance, 3-substituted acetic acid derivatives have shown promising results in reducing inflammation in animal models .

Case Study : In a controlled study involving mice and rats, compounds structurally similar to this compound demonstrated a notable reduction in inflammatory markers when administered at varying doses. The lethal dose (LD50) was established to assess safety profiles and therapeutic windows .

Antimicrobial Activity

Benzothiazine derivatives have also been studied for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its structural characteristics that allow it to interact with microbial cell membranes.

Research Findings : A series of tests conducted against various bacterial strains indicated that this compound exhibits moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to provide insights into its effectiveness against specific pathogens.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives can be significantly influenced by their chemical structure. Modifications at specific positions on the benzothiazine ring can lead to enhanced activity or reduced toxicity.

Key Observations :

- Substituents at the 3-position of the benzothiazine ring are crucial for improving anti-inflammatory effects.

- The introduction of electron-withdrawing groups tends to enhance antimicrobial potency.

Q & A

Basic: What are the common synthetic routes for preparing 2-(1,1,3-Trioxo-4H-1λ⁶,4-benzothiazin-2-yl)acetic acid, and what analytical techniques are used to confirm its purity?

Answer:

A typical synthesis involves refluxing substituted benzothiazin precursors with acetic acid derivatives under acidic conditions. For example, describes a method where 4-amino-triazole derivatives react with substituted benzaldehydes in ethanol with glacial acetic acid, followed by solvent evaporation and recrystallization. Key analytical techniques include:

- Elemental analysis (C.H.N.) to verify stoichiometry .

- UV-Vis spectroscopy to confirm absorption maxima (e.g., λmax ~300–400 nm for benzothiazin derivatives) .

- NMR and Mass Spectrometry for structural validation (e.g., characteristic peaks for the acetic acid moiety and benzothiazin core) .

Basic: How is the molecular structure of 2-(1,1,3-Trioxo-4H-1λ⁶,4-benzothiazin-2-yl)acetic acid characterized using spectroscopic and crystallographic methods?

Answer:

- X-ray crystallography reveals triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.0028 Å, b = 14.249 Å, c = 15.076 Å; α = 104.6°, β = 99.9°, γ = 104.2°) .

- FT-IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the trioxo and acetic acid moieties) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 383.34 for C₁₇H₁₂F₃NO₄S derivatives) .

Advanced: What are the challenges in interpreting crystallographic data for derivatives of this compound, and how do triclinic crystal parameters influence molecular packing?

Answer:

Triclinic systems (e.g., P1 symmetry) pose challenges due to low symmetry, leading to complex molecular packing. Key considerations include:

- Anisotropic displacement parameters , which require refined modeling to resolve overlapping electron densities .

- Intermolecular interactions (e.g., hydrogen bonding between acetic acid groups and sulfone oxygens) that stabilize the lattice .

- Packing efficiency influenced by angles (e.g., α = 104.6°) and axial lengths, affecting thermal stability and solubility .

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence regioselectivity and yield in synthesizing benzothiazin-acetic acid derivatives?

Answer:

- Solvent polarity : Ethanol or acetic acid media favor cyclization via nucleophilic attack, while aprotic solvents may lead to side reactions .

- Catalysts : Sodium acetate accelerates imine formation in benzothiazin derivatives, improving yields by >20% .

- Temperature : Reflux (~80–100°C) ensures complete ring closure, whereas lower temperatures result in incomplete reactions .

Advanced: What computational methods predict the biological activity of this compound, and how do they correlate with experimental data?

Answer:

- Molecular docking models interactions with biological targets (e.g., enzymes or receptors) using SMILES/InChI descriptors (e.g., InChI=1S/C₁₂H₉N₃O₂S) .

- QSAR models utilize electronic parameters (e.g., HOMO-LUMO gaps) to predict antimicrobial or anti-inflammatory activity .

- Experimental validation : Discrepancies between computational predictions and bioassays (e.g., MIC values) may arise from solvation effects or protein flexibility .

Advanced: How can contradictory UV-Vis spectral data between synthesized batches be analyzed to identify impurities or structural deviations?

Answer:

- Comparative analysis : Batch-to-batch UV spectra deviations (e.g., shifted λmax or altered absorbance ratios) suggest by-products or incomplete oxidation .

- HPLC-MS profiling identifies impurities (e.g., unreacted intermediates or degradation products) .

- XRD refinement detects crystalline impurities (e.g., polymorphic forms) by comparing experimental vs. simulated diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.